2-Aziridinemethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
aziridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-1-3-2-5-3/h3,5H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXCVBXGIHNPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970465 | |
| Record name | 1-(Aziridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55099-23-5 | |
| Record name | 2-Aziridinemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055099235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Aziridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | aziridin-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Aziridinemethanamine and Its Derivatives
Stereoselective and Asymmetric Synthesis Approaches
Achieving high levels of stereocontrol is crucial in the synthesis of chiral aziridines. Asymmetric strategies are paramount as they provide access to enantioenriched products that are essential for various applications, including the synthesis of bioactive molecules. sioc-journal.cnmdpi.com
A notable strategy for the asymmetric synthesis of aziridines involves the enantioselective protonation of a catalytically generated intermediate. d-nb.infonih.gov This method facilitates the creation of a new stereocenter with high enantioselectivity. d-nb.info
The process begins with a 1,4-addition reaction to form a prochiral chloroenamine intermediate. nih.gov This intermediate is then subjected to asymmetric protonation using a chiral Brønsted acid as a catalyst. d-nb.infonih.gov This step is critical as it establishes the stereochemistry of the final product. The resulting chiral vicinal chloroamines are valuable intermediates in their own right. d-nb.infonih.gov Subsequent treatment of these chloroamines with a base in a one-pot process induces intramolecular cyclization, yielding a broad range of heterocycle-substituted aziridines. d-nb.infonih.gov This approach is significant as it addresses limitations in other aziridination methodologies and provides access to vicinal diamines through further transformations. d-nb.info The origin of the high enantioselectivity has been rationalized through Density Functional Theory (DFT) calculations, which elucidate the role of the catalyst's substituents. d-nb.infonih.gov
Kinetic resolution (KR) is a powerful technique for separating racemic mixtures to obtain enantioenriched compounds. nih.govresearchgate.net In the context of aziridine (B145994) synthesis, both catalytic kinetic resolution and dynamic kinetic asymmetric transformation (DyKAT) have been employed. nih.gov
A significant advancement is the use of copper hydride (CuH) in the kinetic resolution of racemic 2H-azirines. chemrxiv.orgchemrxiv.org This method provides access to N-H aziridine-2-carboxylates, which are desirable due to their stability and versatility as building blocks. chemrxiv.orgchemrxiv.org The process leverages the combination of copper hydrides with commercially available chiral ligands to differentiate between the enantiomers of a racemic 2H-azirine-2-carboxylate. chemrxiv.org This reductive kinetic resolution yields N-H aziridines with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.orgchemrxiv.orgresearchgate.net A Hammett study of this process revealed a linear free-energy relationship, providing insight into the electronic effects on the reaction's stereoselectivity. chemrxiv.orgresearchgate.net
Another innovative approach involves the use of N-heterocyclic carbene (NHC)/copper cooperative catalysis. nih.gov This system has proven highly efficient for the kinetic resolution and dynamic kinetic asymmetric transformation of racemic N-tosylaziridines. nih.gov Through a [3+3] annulation with isatin-derived enals, this method yields highly enantioenriched N-tosylaziridine derivatives with enantiomeric excess values up to >99%. nih.gov Mechanistic studies suggest that the NHC can reversibly bind to the copper catalyst, regulating its activity and allowing for a switch between KR and DyKAT pathways based on the carbene concentration. nih.gov
Kinetic Resolution Methods for Aziridine Derivatives
| Method | Catalyst/Reagent | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Reductive Kinetic Resolution | Copper Hydride (CuH) with Chiral Ligands | Racemic 2H-azirine-2-carboxylates | Enantioenriched N-H aziridine-2-carboxylates | High diastereoselectivity (>20:1) and enantioselectivity (up to 94% ee). | chemrxiv.org, chemrxiv.org |
| Kinetic Resolution / DyKAT | N-Heterocyclic Carbene (NHC)/Copper Cooperative Catalysis | Racemic N-tosylaziridines | Enantioenriched N-tosylaziridines and spirooxindole derivatives | Excellent enantioselectivity (up to >99% ee); chemo-switchable between KR and DyKAT. | nih.gov |
The design and development of novel chiral catalysts are central to advancing asymmetric aziridination. beilstein-journals.org Various transition-metal complexes and organocatalysts have been created to achieve high efficiency and enantioselectivity. beilstein-journals.orgmdpi.com
Rhodium Catalysts: A planar chiral rhodium indenyl catalyst has been introduced for the enantioselective aziridination of unactivated terminal alkenes. acs.org This is a significant challenge, as these simple olefins are typically less reactive. acs.org The rhodium(III) catalyst facilitates the reaction with excellent functional group tolerance and chemoselectivity, delivering a wide array of enantioenriched chiral aziridines. acs.org Computational studies have revealed a stepwise mechanism where the migratory insertion of the alkene is the enantio- and rate-determining step. acs.org
Cobalt Catalysts: Cobalt(II) complexes of D2-symmetric chiral porphyrins have emerged as effective metalloradical catalysts for asymmetric aziridination. beilstein-journals.orgnih.govbeilstein-journals.org These catalysts can be used with various nitrene sources, including phosphoryl azides and fluoroaryl azides, to produce the corresponding N-phosphoryl or N-fluoroaryl aziridines. beilstein-journals.orgnih.gov The reactions proceed in good to excellent yields (up to 99%) and with high enantioselectivities (up to 92% ee). beilstein-journals.orgnih.gov This approach is attractive because it operates under neutral, non-oxidative conditions and generates nitrogen gas as the sole byproduct. beilstein-journals.org
Organocatalysts: Beyond metal-based systems, chiral organocatalysts have also been successfully applied. Enantiomerically pure aziridines containing a phosphine (B1218219) moiety have been shown to be effective organocatalysts in asymmetric intramolecular Rauhut-Currier reactions, achieving up to 98% ee. mdpi.com Additionally, tetrahydrothiophene-based chiral sulfides have been used as organocatalysts for the asymmetric aziridination of imines, yielding diaryl aziridines with 95-98% enantiomeric excess. rsc.org
Chiral Catalysts for Asymmetric Aziridination
| Catalyst Type | Metal/Core Structure | Substrate | Key Features | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Planar Chiral Indenyl Catalyst | Rhodium(III) | Unactivated terminal alkenes | Excellent functional group tolerance and chemoselectivity. | Up to 93% ee | acs.org |
| Metalloradical Porphyrin Complex | Cobalt(II) | Aromatic olefins | Uses phosphoryl or aryl azides as nitrene sources; neutral conditions. | Up to 92% ee | beilstein-journals.org, nih.gov |
| Chiral Aziridine Phosphine | Organocatalyst | p-Quinone derivatives (intramolecular) | Controls stereochemical course; high chemical yields. | Up to 98% ee | mdpi.com |
| Chiral Sulfide | Tetrahydrothiophene-based | Imines and benzyl (B1604629) bromide | Imino Corey-Chaykovsky reaction. | 95-98% ee | rsc.org |
Metal-Catalyzed Aziridination Reactions
Metal catalysis is a cornerstone of modern aziridine synthesis, offering efficient pathways through N-atom transfer reactions. scispace.com A diverse range of metals, particularly transition metals, have been harnessed to catalyze these transformations. sioc-journal.cnresearchgate.net
Nature has evolved sophisticated enzymatic strategies for constructing complex molecules, including those with aziridine rings. nih.gov The biosynthesis of certain natural products utilizes mononuclear non-heme iron enzymes to install this strained moiety. acs.orgnih.govnih.gov
Research has identified enzymes with "aziridinase" functionality, such as TqaL, which catalyzes the formation of an aziridine from L-Valine. nih.govrsc.org Mechanistic studies have demonstrated that a high-valent iron(IV)-oxo (Fe(IV)-oxo) species initiates the reaction. acs.orgnih.govnih.gov This powerful oxidant performs a C-H bond cleavage on the substrate. nih.govnih.gov Subsequent steps involve the polar capture of a carbocation intermediate by the amine group within the molecule, leading to the closure of the three-membered aziridine ring. acs.orgnih.govnih.gov Isotope tracing experiments and the ability to divert the reaction towards hydroxylation using mechanistic probes have provided strong evidence for this proposed pathway. acs.orgnih.gov Understanding this enzymatic mechanism offers potential for developing new biocatalysts for aziridine synthesis. rsc.org
Transition metal-catalyzed asymmetric ring-opening reactions of aziridines are an efficient way to construct chiral molecules. sioc-journal.cn Conversely, the formation of aziridines from alkenes is a highly valuable transformation, and numerous transition metals have been employed as catalysts. researchgate.net Catalytic systems based on copper, rhodium, cobalt, iron, and ruthenium have been developed for the enantioselective aziridination of olefins. beilstein-journals.orgresearchgate.netrsc.org
These reactions typically involve the transfer of a nitrene group from a nitrogen source to an alkene. beilstein-journals.org Organic azides are increasingly popular nitrene sources due to their availability and the fact that they produce environmentally benign dinitrogen gas as the only byproduct. nih.gov
Copper (Cu) Catalysis: Copper-catalyzed reactions, such as the diastereoselective radical aminotrifluoromethylation of alkenes, can produce aziridines with multiple chiral centers in a single step. rsc.org
Rhodium (Rh) Catalysis: Chiral cyclopentadienyl-rhodium(III) (CpxRh(III)) catalysts have shown outstanding performance in the aziridination of unactivated terminal alkenes, a traditionally difficult substrate class. researchgate.net
Ruthenium (Ru) Catalysis: Chiral ruthenium(II) salen complexes are effective for the asymmetric aziridination of conjugated olefins using sulfonyl azides, achieving high yields and enantioselectivity. scispace.com
Iron (Fe) Catalysis: While less studied than other metals for aziridination, non-heme iron complexes have been shown to catalyze the reaction on both aromatic and aliphatic alkenes. rsc.org
Cobalt (Co) Catalysis: As mentioned previously, cobalt-porphyrin complexes are potent catalysts for aziridination using various azides as the nitrene source. beilstein-journals.orgnih.gov
Oxidative C-N Bond Formation Pathways for Aziridine Ring Construction
The construction of the strained three-membered aziridine ring through oxidative C-N bond formation is a powerful strategy in organic synthesis. This approach often involves the reaction of an alkene with a nitrogen source in the presence of a catalyst and an oxidant. Transition metal-catalyzed reactions are among the most attractive methods, offering high efficiency and control over stereoselectivity. researchgate.net
Various catalytic systems have been developed, utilizing metals such as iron, copper, rhodium, and cobalt. researchgate.net These catalysts can activate nitrogen sources, like organic azides, to generate reactive nitrene intermediates or metallo-radical species that then react with alkenes. researchgate.netnih.gov
Iron- and Ruthenium-Catalyzed Aziridination: Iron and ruthenium porphyrin complexes are effective catalysts for the aziridination of both electron-rich and electron-poor styrenes, as well as aliphatic alkenes, with yields reaching up to 95%. core.ac.uk The mechanism is proposed to proceed through a stepwise process involving the activation of the alkene's π-bond, followed by a ring-closure step to form the aziridine. core.ac.uk In some systems, oxygen can be used as the sole oxidant, highlighting the green chemistry potential of these methods. organic-chemistry.org For instance, a copper-promoted intramolecular C-H oxidative amination between a secondary amine and a C(sp³)-H bond has been shown to produce aziridine derivatives effectively. organic-chemistry.org
Cobalt-Based Metalloradical Catalysis: A distinct approach involves cobalt(II)-based metalloradical catalysts. researchgate.net Kinetic studies and DFT calculations support a mechanism where the rate-limiting step is the activation of an azide (B81097) to form a key cobalt(III)-nitrene radical intermediate. This is followed by an intramolecular hydrogen atom transfer (HAT) and a radical rebound step to form the N-heterocyclic ring. researchgate.net
Electrochemical Methods: An alternative, environmentally conscious method is the electrochemical oxidative dehydrogenative C(sp³)-H amination. This technique avoids the need for external chemical oxidants, generating only hydrogen gas as a byproduct. organic-chemistry.org Using potassium iodide (KI) as both a mediator and an electrolyte in an undivided cell, this process yields trans-2,3-disubstituted aziridines in good yields at room temperature. organic-chemistry.org
Biocatalytic Approaches: In nature, enzymes can also install the aziridine moiety via oxidative C-N bond formation. nih.gov Studies on non-heme-iron enzymes have shown that an iron(IV)-oxo species can initiate aziridine ring closure by cleaving a C-H bond. Subsequent steps involve a polar capture of a carbocation species by the amine to complete the ring formation. nih.gov
Table 1: Selected Oxidative Aziridination Methods
| Catalyst/System | Substrate Type | Nitrogen Source/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Iron/Ruthenium Porphyrin Complexes | Styrenes, Aliphatic Alkenes | Aryl Azides | High yields (up to 95%) for a broad range of alkenes. | core.ac.uk |
| Co(II)-based Metalloradical Catalyst | Alkenes | Azide Compounds | Proceeds via a stepwise radical mechanism involving a Co(III)-nitrene radical. | researchgate.net |
| Yb(OTf)₃-CuI Relay System | Electron-deficient Vinylarenes | Unprotected Primary Alkyl Amines | Catalyzes aziridination with unprotected primary amines. | organic-chemistry.org |
| Electrochemical (KI mediated) | β-amino ketones/esters | - (Intramolecular) | Oxidant-free dehydrogenative C(sp³)-H amination; H₂ is the only byproduct. | organic-chemistry.org |
| Non-heme-iron enzymes | Amino acid derivatives | - (Intramolecular) | Biocatalytic C-H bond cleavage initiated by an Fe(IV)-oxo species. | nih.gov |
Strategic Derivatization of 2-Aziridinemethanamine for Functionalization
The high reactivity of the strained aziridine ring, combined with the nucleophilicity of the primary amino group, makes this compound a versatile building block for further functionalization. Derivatization can occur at the exocyclic aminomethyl group or via ring-opening of the aziridine.
Reactions at the Aminomethyl Group: The primary amine of this compound can undergo standard transformations. For example, it can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to yield N,N'-bis-(p-toluenesulfonyl)-2-aminomethylaziridine. google.com This sulfonamide derivative is stable and can be isolated before undergoing subsequent reactions. google.com
Another synthetic strategy involves the reaction of 2-aminomethylaziridines with triphosgene (B27547) in the presence of a base like sodium hydride. This reaction leads to the formation of 4,5-disubstituted imidazolidin-2-ones, which are valuable chiral heterocycles. thieme-connect.com The initial step is the highly stereoselective addition of organomagnesium reagents to a chiral aziridinyl-2-carboxaldimine to produce the required 2-aminomethylaziridine precursor. thieme-connect.com
Ring-Opening Reactions: The aziridine ring is susceptible to nucleophilic attack, leading to regioselective ring-opening. This property is widely exploited for functionalization. For instance, treatment of a protected 2-aminomethylaziridine derivative with acetic acid results in the opening of the ring to produce an acetoxy diamine derivative. google.com This demonstrates how the aziridine can serve as a masked vicinal diamine. The high reactivity toward nucleophiles allows for the introduction of a wide range of functional groups.
Peptide Functionalization: The electrophilic nature of the aziridine ring has been utilized in peptide chemistry. Aziridine-containing amino acids embedded within peptide structures can react regioselectively with various amine nucleophiles at the β-position under mild, catalyst-free conditions. rsc.org This reaction can be used to link peptide strands together, with the N-terminus or a side-chain amine of another peptide acting as the nucleophile. rsc.org
Radical-Mediated Functionalization: Recent research has explored the generation of transient N-aziridinyl radicals from N-pyridinium aziridines. acs.org These radicals can participate in intermolecular additions to olefins, such as styrenes, in the presence of oxygen to yield 1,2-hydroxyaziridination products. This novel approach demonstrates the transfer of an intact aziridine group to a substrate, offering new synthetic disconnections. acs.orgresearchgate.net
Table 2: Examples of Derivatization of this compound
| Starting Material Type | Reagent(s) | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| 2-Aminomethylaziridine | p-Toluenesulfonyl chloride | N,N'-bis-sulfonylated aziridine | Functionalization of both aziridine and aminomethyl nitrogens. | google.com |
| Chiral 2-aminomethylaziridine | Triphosgene, NaH | Enantiopure imidazolidin-2-one | Cyclization involving the aminomethyl group and aziridine nitrogen. | thieme-connect.com |
| Protected 2-aminomethylaziridine | Acetic Acid | 1,2-diamino-3-acetoxypropane derivative | Nucleophilic ring-opening of the aziridine by acetate. | google.com |
| Aziridine-containing peptide | Amine nucleophile (e.g., another peptide) | Functionalized/Linked peptide | Regioselective ring-opening at the β-position to form a new C-N bond. | rsc.org |
| N-Pyridinium aziridine | Styrene, O₂, Photocatalyst | 1,2-Hydroxyaziridination product | Intermolecular addition of an N-aziridinyl radical to an olefin. | acs.org |
Reaction Mechanisms and Mechanistic Studies of 2 Aziridinemethanamine Transformations
Aziridine (B145994) Ring-Opening Reactions
The most characteristic reactions of aziridines, including 2-aziridinemethanamine, involve the cleavage of the heterocyclic ring. These transformations can be initiated by either nucleophiles or electrophiles and are pivotal in the synthesis of diverse nitrogen-containing compounds. clockss.orgmdpi.com
The high reactivity of the aziridine ring is largely due to its significant ring strain, which facilitates nucleophilic attack. In the case of this compound, nucleophiles can attack either of the two ring carbons, leading to the formation of diamine derivatives. The regioselectivity of this attack is influenced by both steric and electronic factors. Generally, under neutral or basic conditions, the reaction follows an S\textsubscript{N}2 mechanism, with the nucleophile preferentially attacking the less sterically hindered carbon atom. nih.govlibretexts.org
Common nucleophiles that participate in the ring-opening of aziridines include amines, thiols, alcohols, and Grignard reagents. libretexts.org For instance, the reaction of 2-(aminomethyl)aziridines with diethylamine (B46881) in acetonitrile, assisted by microwave irradiation, results in a regioselective ring opening to produce 1,2,3-triaminopropanes. nih.gov Similarly, thiophenol has been shown to open the aziridine ring with high regioselectivity, attacking the less substituted carbon. nih.gov
The presence of an activating group on the aziridine nitrogen, such as a sulfonyl group, significantly enhances the ring's susceptibility to nucleophilic attack. clockss.org This is because the electron-withdrawing nature of the activating group increases the electrophilicity of the ring carbons.
A study on a fluorescent chemosensor, AP, which contains an N-dansylated aziridine moiety, demonstrated a specific nucleophilic ring-opening reaction with hydrogen polysulfides (H₂Sₙ). osti.gov The reaction proceeds rapidly at room temperature, with H₂S₂ effectively opening the aziridine ring to form a stable disulfide product. osti.gov This highlights the utility of aziridine ring-opening reactions in the development of chemical sensors.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Aziridine Derivatives
| Aziridine Derivative | Nucleophile | Conditions | Product | Reference |
| 2-(Aminomethyl)aziridines | Diethylamine | Acetonitrile, Microwave | 1,2,3-Triaminopropanes | nih.gov |
| C-glycosyl aziridines | Thiophenol | Methylene (B1212753) chloride, Room Temp | C-glycosyl-aminoethyl sulfide | nih.gov |
| N-Dansyl-2-methylaziridine (AP) | Hydrogen Polysulfide (H₂S₂) | Aqueous buffer (pH 6-10) | Dansylated disulfide derivative | osti.gov |
This table provides illustrative examples and is not exhaustive.
Under acidic conditions, the ring-opening of aziridines is initiated by the protonation of the ring nitrogen. This protonation enhances the leaving group ability of the nitrogen atom and activates the ring towards nucleophilic attack. The mechanism of acid-catalyzed ring-opening can be complex, often existing on a continuum between a pure S\textsubscript{N}1 and S\textsubscript{N}2 pathway. nih.gov
The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical aziridines depends on the substitution pattern. The nucleophile can attack either the more substituted or the less substituted carbon atom. In many cases, the attack occurs at the more sterically hindered carbon, proceeding through a transition state with significant carbocationic character. libretexts.orgnih.gov This is because the positive charge that develops is better stabilized by the substituents on the more substituted carbon.
For example, the acid-catalyzed hydrolysis of an unsymmetrical epoxide, a close structural analog of aziridines, results in the nucleophilic water molecule attacking the more substituted carbon. libretexts.org Similarly, studies on the fluorination of aziridines using DMPU-HF under acidic conditions have shown that the regioselectivity of the ring-opening is dependent on the substrate's substitution pattern. nih.gov
In some instances, acid catalysis can lead to rearrangement reactions. For example, the acid-catalyzed rearrangement of certain aziridines can lead to the formation of imines through a process known as the aza-pinacol rearrangement. nih.gov
The ring-opening of aziridines is often a stereospecific process. In nucleophilic ring-opening reactions that proceed via an S\textsubscript{N}2 mechanism, an inversion of stereochemistry at the center of attack is typically observed. clockss.org This means that if the starting aziridine has a defined stereochemistry, the resulting product will have the opposite configuration at the carbon atom that was attacked.
The synthesis of aziridines from 1,2-amino alcohols is a stereospecific reaction where the hydroxyl group is converted into a good leaving group, followed by an intramolecular nucleophilic displacement by the amine. This process requires the amine and the leaving group to be in a trans coplanar arrangement. clockss.org
In the context of acid-catalyzed ring-opening, the stereochemical outcome can be more variable and is dependent on the specific substrate and reaction conditions. nih.gov While some reactions proceed with a clean inversion of configuration, others may lead to a mixture of stereoisomers, particularly if the reaction mechanism has significant S\textsubscript{N}1 character. nih.gov For instance, the reaction of bicyclic aziridines with DMPU-HF resulted in products with an inversion of stereoconfiguration. nih.gov
The ability to control the stereochemistry during ring-opening reactions is crucial for the synthesis of enantiopure compounds, which are of significant interest in medicinal chemistry and materials science. clockss.orgnih.gov
Cycloaddition Reactions Involving Aziridines
Beyond ring-opening reactions, the strained aziridine ring can also participate in cycloaddition reactions, where it acts as a three-atom component. These reactions provide powerful methods for the construction of larger, more complex heterocyclic systems.
Azomethine ylides, which are 1,3-dipoles, can be generated from aziridines through thermal or photochemical ring-opening. These reactive intermediates can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered nitrogen-containing heterocycles like pyrrolidines. rsc.org This type of reaction is a classic example of a 1,3-dipolar cycloaddition, a concept extensively developed by Rolf Huisgen. wikipedia.orgorganic-chemistry.org
The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 4 π-electrons of the 1,3-dipole react with the 2 π-electrons of the dipolarophile. organic-chemistry.org These reactions are typically stereospecific with respect to the dipolarophile. wikipedia.org The regioselectivity of the cycloaddition is governed by both electronic and steric factors, and can often be predicted using frontier molecular orbital (FMO) theory. organic-chemistry.org
While the term "click chemistry" is most famously associated with the copper-catalyzed azide-alkyne cycloaddition, the broader concept of click chemistry encompasses reactions that are modular, wide in scope, give high yields, and generate inoffensive byproducts. The 1,3-dipolar cycloaddition of azomethine ylides derived from aziridines can be considered within this framework, as it provides an efficient route to complex molecules. wikipedia.org
The generation of azomethine ylides from 2-substituted aziridines and their subsequent cycloaddition reactions have been explored. For example, azomethine ylides derived from the condensation of certain amino acid esters with aldehydes can undergo cycloaddition with a second molecule of the aldehyde to produce oxazolidine (B1195125) derivatives. mdpi.com
Table 2: Key Features of 1,3-Dipolar Cycloadditions
| Feature | Description | Reference |
| Reaction Type | [3+2] Cycloaddition | wikipedia.org |
| Reactants | 1,3-Dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene, alkyne) | organic-chemistry.org |
| Product | Five-membered heterocycle (e.g., pyrrolidine, oxazolidine) | rsc.orgmdpi.com |
| Mechanism | Concerted, pericyclic | organic-chemistry.org |
| Stereochemistry | Stereospecific with respect to the dipolarophile | wikipedia.org |
This table summarizes general characteristics of 1,3-dipolar cycloadditions.
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.orglibretexts.org Besides 1,3-dipolar cycloadditions, aziridines can potentially be involved in other types of pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, although these are less common than ring-opening and [3+2] cycloadditions.
Electrocyclic reactions are intramolecular processes that involve the formation or cleavage of a sigma bond to create or open a ring. libretexts.orgumn.edu The thermal or photochemical ring-opening of an aziridine to an azomethine ylide is an example of an electrocyclic reaction. The stereochemistry of this process (i.e., whether it is conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light. umn.eduorganicchemistrydata.org
Sigmatropic rearrangements involve the intramolecular migration of a sigma bond across a π-system. libretexts.orgdspmuranchi.ac.in While less documented for simple aziridines like this compound, derivatives of aziridines could potentially undergo such rearrangements under specific conditions.
The study of pericyclic reactions involving aziridines is an active area of research, as these reactions offer powerful tools for the stereocontrolled synthesis of complex nitrogen-containing molecules. libretexts.orgdspmuranchi.ac.in
Friedel-Crafts Type Alkylations with Aziridine Derivatives
Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution reactions used to form new carbon-carbon bonds by attaching substituents to an aromatic ring. masterorganicchemistry.combyjus.comwikipedia.org In the context of aziridine chemistry, the strained ring can act as an electrophile, particularly after activation, enabling Friedel-Crafts-type alkylations of arenes.
The mechanism typically involves the activation of the aziridine nitrogen, often by a Lewis or Brønsted acid, to form a highly electrophilic aziridinium (B1262131) ion. researchgate.netresearchgate.net This intermediate is then susceptible to nucleophilic attack by an electron-rich aromatic ring. researchgate.net The reaction of an N-substituted aziridinium ion with an aromatic nucleophile generally occurs at one of the two electrophilic ring carbons. nih.gov For instance, the Lewis acid-catalyzed reaction of N-aryl β-haloamines proceeds through an aziridinium ion intermediate, which then undergoes an intramolecular Friedel-Crafts reaction. nih.gov The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring; attack often occurs at the more sterically accessible or electronically stabilized carbon. nih.gov
The choice of catalyst and solvent system is crucial. Brønsted acid catalysis in solvents like hexafluoroisopropanol (HFIP) has been shown to overcome limitations and facilitate the stereospecific arylation of challenging substrates, including aziridines, to yield phenylethylamine derivatives. researchgate.net
Table 1: Key Features of Friedel-Crafts Type Alkylations with Aziridine Derivatives
| Feature | Description | Source(s) |
| Electrophile | Activated aziridine, typically a bicyclic aziridinium ion. | researchgate.netnih.gov |
| Nucleophile | Electron-rich aromatic compounds (e.g., indoles, alkoxybenzenes). | researchgate.netresearchgate.net |
| Catalyst | Lewis acids (e.g., AlCl₃) or Brønsted acids. | masterorganicchemistry.comresearchgate.netnih.gov |
| Key Intermediate | Aziridinium ion. | researchgate.netnih.gov |
| Mechanism | Electrophilic aromatic substitution via nucleophilic ring-opening of the aziridinium ion. | masterorganicchemistry.comnih.gov |
| Stereochemistry | Often proceeds with high stereoselectivity, with retention or inversion of configuration depending on the specific pathway (e.g., SN2-like). | nih.govacs.org |
Reaction Kinetic Analysis of Aziridine-Mediated Transformations
Kinetic analysis is a powerful tool for elucidating the mechanisms of complex chemical reactions, including those involving aziridines. researchgate.netmckgroup.org By studying reaction rates under various conditions, researchers can determine the order of the reaction with respect to each component, identify the rate-determining step, and gain insight into the nature of intermediates and transition states. acs.orgnih.gov
For transformations involving aziridinium ion intermediates, kinetic studies can reveal significant differences in reactivity based on substitution patterns. For example, NMR kinetic studies on the alkylation mechanism of 3-chloropiperidines, which react via a bicyclic aziridinium ion, showed notable reactivity differences between gem-methylated compounds and their unmethylated counterparts. researchgate.net The rate constants for the reaction of these aziridinium ions with nucleophiles can be determined by plotting the natural logarithm of the aziridinium ion signal against time. researchgate.net
Kinetic resolution is another area where kinetic analysis is vital. In the copper-catalyzed kinetic resolution of 2H-azirines, a Hammett study revealed a linear free-energy relationship, providing insight into the electronic effects on the enantiodiscrimination of the diastereomeric transition states. chemrxiv.org The high reactivity of the strained 2H-azirine ring makes the enantiodiscrimination particularly challenging. chemrxiv.org
Table 2: Methodologies in Kinetic Analysis of Aziridine Transformations
| Methodology | Application | Insights Gained | Source(s) |
| Reaction Progress Kinetic Analysis (RPKA) | Monitoring the concentration of reactants, intermediates, and products over time. | Reaction order, rate constants, identification of catalytic resting states and deactivation pathways. | mckgroup.org |
| NMR Spectroscopy | Real-time observation of specific species during the reaction. | Rate constants of individual steps, structural information on intermediates like aziridinium ions. | researchgate.net |
| Gas Chromatography | Monitoring the consumption of volatile reactants or formation of products. | Reaction rates, determination of reaction order. | acs.org |
| Hammett Analysis | Studying the effect of substituents on reaction rates. | Understanding electronic effects in the transition state, elucidating the reaction mechanism. | chemrxiv.org |
| Integral Transformations | Mathematical analysis of kinetic data without direct fitting. | Unbiased determination of the number of rate-limiting steps and reconstruction of rate constant distributions. | nih.gov |
Experimental and Computational Elucidation of Reaction Mechanisms
A comprehensive understanding of the reaction mechanisms for this compound and its derivatives is achieved through the powerful synergy of experimental and computational chemistry. rsc.orgrsc.orgd-nb.info Experimental techniques provide macroscopic observables like reaction rates and product distributions, while computational methods offer a molecular-level picture of reaction pathways, transition states, and intermediates that are often too transient to be observed directly. rsc.orgmdpi.com
Experimental studies often involve:
Spectroscopic Analysis: Techniques like NMR are used to characterize stable molecules and, in some cases, isolate and identify reactive intermediates such as bicyclic aziridinium ions. researchgate.net
Kinetic Studies: As detailed previously, these experiments probe the reaction's rate dependence on various factors. acs.org
Stereochemical Analysis: Determining the stereochemical outcome (e.g., retention or inversion of configuration) provides crucial clues about the mechanism, such as whether it follows an SN1 or SN2 pathway. researchgate.netnih.gov
Computational studies, primarily using Density Functional Theory (DFT), complement these experiments by:
Mapping Potential Energy Surfaces: Calculations can trace the energetic landscape of a reaction, identifying the lowest energy pathways from reactants to products. nih.gov
Optimizing Geometries: The structures of reactants, intermediates, transition states, and products can be calculated, providing detailed geometric information. mdpi.comnih.gov
Calculating Activation Energies: The energy barriers for different potential pathways can be computed, allowing for predictions of reaction feasibility and selectivity that can be compared with experimental results. mdpi.com For example, DFT calculations have been used to rationalize the inertness of certain sulfonyl-protected aziridines in ring-opening reactions by showing they possess a high activation energy barrier. mdpi.com
Elucidating Transition State Nature: Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state correctly connects the intended reactants and products, while bond order analysis can reveal the synchronous or asynchronous nature of bond-breaking and bond-forming events. researchgate.net
This combined approach has been successfully applied to various aziridine transformations. For instance, in the rhodium-catalyzed intramolecular aziridination and ring-opening on a sugar template, DFT calculations showed that the reaction could proceed in a stepwise manner and that the aziridine ring-opening is a spontaneous process with a very small energy barrier. nih.gov Similarly, for the ring cleavage of aziridines by difluoroamine, DFT studies indicated a single-step, asynchronous concerted cleavage mechanism that explains the observed retention of stereochemistry. researchgate.net
Polymerization Chemistry of 2 Aziridinemethanamine and Aziridine Containing Monomers
Ring-Opening Polymerization (ROP) of Aziridine (B145994) Derivatives
Ring-opening polymerization is the principal method for synthesizing polymers from cyclic monomers like aziridines. The driving force for this process is the relief of ring strain inherent in the three-membered aziridine ring (approximately 111 kJ/mol for ethylene (B1197577) imine). rsc.org However, the polymerization behavior of aziridines is distinctly different from their oxygen analogs, epoxides, due to the presence and nature of the nitrogen atom. rsc.org
Anionic ring-opening polymerization (AROP) of aziridines is a powerful technique for producing well-defined, linear polyamines with controlled molecular weights and low dispersity. rsc.orguni-mainz.de Unlike unsubstituted aziridine, which does not undergo AROP due to the acidic N-H proton, this method requires the nitrogen to be protected with an electron-withdrawing "activating group." rsc.orgrsc.org
This activation serves two purposes: it removes the acidic proton that would terminate the anionic chain carrier, and it reduces the nucleophilicity of the nitrogen atoms within the resulting polymer backbone, thereby preventing side reactions like branching. researchgate.netnih.gov The most common activating groups are sulfonyl groups (e.g., tosyl, mesyl) and, more recently, tert-butyloxycarbonyl (BOC) groups. researchgate.netnih.gov
The mechanism begins with initiation by a strong nucleophile, often a deprotonated secondary sulfonamide formed in situ, which attacks one of the ring carbons of the activated aziridine monomer. rsc.orguni-mainz.de This ring-opening event generates a propagating sulfonamide anion (an azaanion). rsc.orgrsc.org The propagation proceeds through the sequential nucleophilic attack of this azaanion on subsequent monomer molecules. rsc.orgnih.gov In the absence of impurities, this process is a living polymerization, meaning there are no inherent termination steps. rsc.orguni-mainz.de
Table 1: Examples of Anionic Ring-Opening Polymerization of Activated Aziridines
| Monomer | Initiator/Base | Solvent | Temp. (°C) | Resulting Polymer | Dispersity (Đ) | Ref. |
|---|---|---|---|---|---|---|
| 2-methyl-N-tosylaziridine (TsMAz) | BnNHMs / KHMDS | DMF | 50 | Poly(TsMAz) | < 1.10 | researchgate.net |
| 2-methyl-N-mesylaziridine (MsMAz) | BnNHMs / KHMDS | DMSO | 50 | Poly(MsMAz) | ~1.1 | researchgate.netrsc.org |
| tert-butyl aziridine-1-carboxylate (BocAz) | BnN(K)Ts | DMF | 50 | Poly(BocAz) | 1.12-1.21 | nih.gov |
Note: BnNHMs = N-benzyl methanesulfonamide, KHMDS = Potassium bis(trimethylsilyl)amide, BnN(K)Ts = Potassium salt of N-benzyl-p-toluenesulfonamide.
Cationic ring-opening polymerization (CROP) is the classic method for polymerizing aziridine and its N-alkylated derivatives. rsc.orguni-mainz.de This process is typically initiated by electrophiles, such as protonic acids or Lewis acids, which activate the monomer by protonating or coordinating to the aziridine nitrogen, forming a reactive aziridinium (B1262131) cation. mpg.deacs.org
Propagation occurs when a nucleophilic nitrogen from another monomer molecule attacks and opens the strained aziridinium ring. acs.orgresearchgate.net However, a key feature of the CROP of unsubstituted or N-alkylated aziridines is the formation of highly branched, often called hyperbranched, polymers. rsc.orgresearchgate.net This branching occurs because the secondary amine groups within the growing polymer chain are also nucleophilic and can attack the aziridinium ions at the chain ends or other monomer molecules. mpg.deresearchgate.net This process leads to a polymer structure containing primary, secondary, and tertiary amine groups with little control over the final molecular weight or architecture. rsc.orgresearchgate.net
For N-substituted aziridines, an irreversible termination reaction can also occur, where tertiary amines in the polymer backbone attack aziridinium ions to form stable, non-strained quaternary ammonium (B1175870) salts, which halts chain growth. rsc.orgacs.org
A more recent development in the controlled polymerization of activated aziridines is the use of metal-free organocatalysts. rsc.orgacs.org This approach offers a route to well-defined polyaziridines while avoiding potentially contaminating metal catalysts. rsc.org
N-Heterocyclic carbenes (NHCs) have been successfully employed to catalyze the ROP of N-sulfonylated aziridines. rsc.orgrsc.org In this mechanism, the NHC, a strong base, deprotonates an initiator (typically an N-activated secondary amine), which then initiates the polymerization in a manner similar to AROP. rsc.orgutwente.nl This provides excellent control over the polymer's molecular weight and results in low dispersity. rsc.org
Organic superbases, such as phosphazenes (e.g., t-Bu-P4) and guanidines, have also been shown to be effective catalysts for the AROP of N-sulfonyl aziridines. acs.org The catalytic activity of these bases is directly proportional to their basicity, with stronger bases leading to faster and more controlled polymerizations. acs.org These organocatalyzed systems can produce well-defined poly(sulfonylaziridine)s with high molecular weights and narrow dispersities (Đ < 1.10). acs.org
Table 2: Organocatalysts for Ring-Opening Polymerization of N-Sulfonyl Aziridines
| Monomer | Catalyst | Initiator | Solvent | Temp. (°C) | Resulting Polymer | Dispersity (Đ) | Ref. |
|---|---|---|---|---|---|---|---|
| 2-methyl-N-tosylaziridine | 1,3-bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene (NHC) | N-hexyl-p-toluenesulfonylamine | THF | 50 | Poly(TsMAz) | < 1.10 | rsc.org |
| 2-methyl-N-tosylaziridine | t-Bu-P4 (phosphazene) | N-benzyl-p-toluenesulfonamide | THF | 25 | Poly(TsMAz) | < 1.10 | acs.org |
Controlled Polymer Architectures from Aziridine Monomers
The choice of polymerization mechanism is the determining factor in achieving a specific polymer architecture, be it branched or linear.
The synthesis of branched, or hyperbranched, polyamines like polyethylenimine (PEI) is the characteristic outcome of the cationic ring-opening polymerization of unsubstituted aziridine. rsc.orgchempedia.info The process, often initiated by acid catalysis, involves a complex series of reactions. mpg.deresearchgate.net
After initiation forms an aziridinium ion, propagation can proceed linearly for a few steps. researchgate.net However, the secondary amines present in the growing polymer backbone are strong nucleophiles. These amines compete with the monomer to attack the active aziridinium chain ends, leading to the formation of tertiary amine branch points. mpg.deresearchgate.net The result is an uncontrolled but highly branched structure with a statistical distribution of primary, secondary, and tertiary amines, typically in a ratio of approximately 1:2:1 for solution polymerization. rsc.org This architecture is crucial for applications such as chelation and gene delivery. rsc.org
The creation of linear polyamines from aziridine monomers is a more complex, multi-step process that relies on the principles of living anionic polymerization. researchgate.netacs.org Direct polymerization of aziridine does not yield linear structures. google.com Instead, a "protecting/activating group" strategy is employed.
The synthesis begins with the living anionic ring-opening polymerization of an N-activated aziridine, most commonly an N-sulfonylaziridine. researchgate.netgoogle.com As described in section 4.1.1, the electron-withdrawing sulfonyl group facilitates a controlled, living polymerization that prevents branching, yielding a linear poly(N-sulfonylaziridine). researchgate.netresearchgate.net
Following polymerization, a crucial deprotection step is required to remove the sulfonyl groups and reveal the desired linear polyamine structure, such as linear polyethylenimine (LPEI) or its derivatives. researchgate.netacs.org This desulfonylation step can be challenging and often requires harsh conditions, though milder methods are continually being developed. researchgate.net This synthetic route provides access to well-defined linear polyamines with predictable molecular weights and narrow dispersities, which is not possible via direct cationic polymerization. acs.orggoogle.com An alternative, though indirect, route to LPEI involves the CROP of 2-oxazolines followed by hydrolysis of the resulting poly(2-oxazoline). rsc.orgacs.org
Functional Polymer Synthesis via Aziridine ROP
The ring-opening polymerization (ROP) of aziridine-containing monomers is a versatile method for creating functional polymers with tailored properties. This approach allows for the incorporation of specific chemical functionalities into the polymer backbone or as pendant groups, enabling the development of materials for a wide range of applications.
Precision Synthesis of Polysiloxanes Incorporating Aziridine Moieties
The integration of aziridine functionalities into polysiloxane backbones offers a pathway to novel materials that combine the desirable properties of silicones, such as flexibility and thermal stability, with the reactive potential of the aziridine ring. korea.ac.kr
One strategy involves the platinum-catalyzed hydrosilylation of an aziridine-containing molecule onto a polysiloxane backbone. korea.ac.kr This method preserves the optical transparency and elasticity of the original polydimethylsiloxane (B3030410) (PDMS) while introducing aziridine groups that can undergo subsequent chemoselective and regiospecific ring-opening reactions. korea.ac.kr This post-polymerization modification allows for the tailoring of the polymer's properties on a molecular level. korea.ac.kr
The development of organocatalytic ROP has provided a powerful tool for the precision synthesis of polysiloxanes. nih.gov However, challenges remain due to the polarity mismatch between the highly polar initiators and the nonpolar monomers and polymers, as well as the potential for scrambling reactions. nih.gov Synergistic binary organocatalysis systems are being explored to overcome these challenges and produce well-defined polysiloxanes with controlled molecular weights and narrow dispersities. nih.gov
Another approach focuses on the synthesis of N-sulfonyl-activated aziridines, which can undergo anionic ring-opening polymerization (AROP) to form linear polysulfonylaziridines. mdpi.comresearchgate.net The electron-withdrawing sulfonyl group activates the aziridine ring for AROP and deactivates the nitrogen lone pairs in the resulting polymer, preventing branching. mdpi.com While this method allows for the synthesis of linear polymers, the subsequent removal of the sulfonyl groups can be challenging. mdpi.com Research has also explored the use of other activating groups, such as tert-butyloxycarbonyl (BOC), which can also facilitate the AROP of aziridines and can be removed under acidic conditions to yield linear polyethyleneimine. mdpi.com
The table below summarizes key aspects of different synthetic strategies for incorporating aziridine moieties into polysiloxanes.
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Hydrosilylation | Platinum-catalyzed addition of aziridine to a polysiloxane backbone. korea.ac.kr | Preserves bulk properties of PDMS; allows for post-polymerization modification. korea.ac.kr | Requires a catalyst; may not be suitable for all applications. |
| Organocatalytic ROP | Use of organic catalysts for the ROP of cyclic siloxanes. nih.gov | Potential for precise control over polymer architecture. nih.gov | Polarity mismatch and scrambling reactions can be problematic. nih.gov |
| Anionic ROP of Activated Aziridines | Polymerization of N-sulfonyl or N-BOC activated aziridines. mdpi.comresearchgate.net | Produces linear polymers; prevents branching. mdpi.com | Deprotection of the activating group can be difficult. mdpi.com |
Polymer-Drug Conjugates through Prodrug Monomer Polymerization
The direct polymerization of prodrug monomers containing an aziridine ring represents an innovative approach to the synthesis of polymer-drug conjugates. nih.gov This method involves designing "all-in-one" monomers that consist of a polymerizable cyclic group, a cleavable linker, and a drug molecule. nih.gov The ring-opening polymerization of these monomers leads to the formation of a biodegradable polymer backbone with pendant drug molecules. nih.gov
This strategy offers several advantages over traditional methods of conjugating drugs to pre-formed polymers. It allows for the synthesis of well-defined polymer prodrugs that can self-assemble into nanoparticles and release the drug in response to a specific physiological stimulus. nih.gov Furthermore, this approach is compatible with a diverse range of drug molecules and allows for the copolymerization of different drugs with high conversion rates. nih.gov
The design of the linker between the polymer backbone and the drug is crucial for controlling the drug release profile. longdom.org The linkage should be stable in circulation but cleavable under specific conditions at the target site, such as enzymatic action or changes in pH. longdom.orgnih.gov
The table below outlines the components of the prodrug monomer approach and their respective functions.
| Monomer Component | Function | Significance |
| Polymerizable Cyclic Group (e.g., Aziridine) | Forms the polymer backbone through ROP. nih.gov | Determines the physical and chemical properties of the resulting polymer carrier. |
| Cleavable Linker | Connects the drug to the polymer backbone. nih.govlongdom.org | Enables controlled release of the drug at the target site. nih.govlongdom.org |
| Drug Molecule | The therapeutic agent. nih.gov | The active component that is delivered to the target. |
This "monomer-first" approach provides a versatile platform for the development of advanced drug delivery systems with precise control over the polymer architecture and drug loading. nih.gov
Advanced Applications and Transformative Methodologies Involving 2 Aziridinemethanamine
2-Aziridinemethanamine as a Chiral Building Block in Complex Organic Synthesis
This compound and other chiral aziridines are valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the strained three-membered ring, which allows for selective ring-opening reactions to produce a variety of functionalized amines. This high reactivity, combined with the presence of a chiral center, makes them ideal starting points for constructing intricate molecular architectures with specific stereochemistry.
The "chiral pool" synthesis approach often utilizes naturally occurring chiral compounds like amino acids and carbohydrates as starting materials. buchler-gmbh.com Similarly, synthetically derived chiral building blocks like this compound offer a strategic advantage by providing a pre-defined stereocenter that can be incorporated into the final target molecule. This eliminates the need for complex asymmetric synthesis steps later in the synthetic sequence, often leading to more efficient and cost-effective processes.
Role in Stereoselective Construction of Complex Organic Scaffolds
The primary role of this compound in stereoselective synthesis is to introduce a specific stereocenter into a molecule. The aziridine (B145994) ring can be opened by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds with predictable stereochemical outcomes. This control over stereochemistry is crucial in the synthesis of bioactive molecules, where the biological activity is often dependent on the precise three-dimensional arrangement of atoms.
Recent advancements have focused on developing highly stereoselective methods for the synthesis of complex molecules using aziridine-containing building blocks. For instance, zinc(II)-mediated glycosylation has been developed for the stereoselective construction of 1,2-cis 2-azido-2-deoxy glycosidic linkages, a key structural motif in the capsular polysaccharide of Acinetobacter baumannii. rsc.org This method demonstrates the precise control that can be achieved when incorporating azido-functionalized building blocks, which are precursors to amines.
Furthermore, copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes has been developed to synthesize aziridines with multiple chiral centers in a single step. rsc.org This method utilizes a chiral sulfinamide group that acts as both a nucleophile and a chiral directing group, affording a variety of substituted aziridines with high diastereoselectivity. rsc.org Such methodologies highlight the potential for creating complex chiral scaffolds from simple starting materials.
Strategic Integration into Multi-Step Synthetic Pathways
The concept of "integrated flow processing" is also transforming multi-step synthesis. d-nb.info Continuous flow chemistry allows for the sequential execution of multiple reaction steps in a continuous stream, which can improve reaction efficiency, safety, and scalability. d-nb.info The modular nature of flow systems is well-suited for incorporating building blocks like this compound, where the initial ring-opening reaction can be followed by subsequent transformations in a seamless process.
Biocatalysis is another powerful tool that can be integrated into multi-step syntheses involving aziridine-derived intermediates. pharmafeatures.comfrontiersin.org Enzymes can perform highly selective transformations, such as the creation of chiral centers, under mild reaction conditions. pharmafeatures.com The combination of chemical synthesis using chiral building blocks and enzymatic transformations offers a powerful approach to constructing complex molecules with high precision. frontiersin.org
Electrochemical Transformations Involving this compound
Electrochemistry has emerged as a powerful and sustainable tool in organic synthesis, offering an alternative to traditional chemical oxidants and reductants. nih.govrsc.org Electrochemical methods can enable novel reactivity and selectivity, often under mild conditions. rsc.org In the context of aziridine chemistry, electrosynthesis provides a unique platform for the formation and transformation of these strained heterocycles.
Electrosynthesis of Organic Compounds Utilizing Aziridine Reactivity
The electrosynthesis of aziridines often involves the oxidative coupling of alkenes and amines. researchgate.net A novel electrochemical approach allows for the transformation of unactivated alkenes into a metastable, dicationic intermediate that subsequently reacts with primary amines to form N-alkyl aziridines. nih.govresearchgate.net This method is advantageous because it decouples the oxidative activation of the alkene from the aziridination step, enabling the use of a wide range of commercially available and oxidatively sensitive amines. nih.govresearchgate.net
Electrochemical flow reactors have further enhanced the practicality of aziridine synthesis, allowing for short reaction times, high yields, and a broad substrate scope. researchgate.netresearchgate.net In some setups, the hydrogen gas generated at the cathode can be used in a subsequent step to reduce the aziridine, yielding the corresponding hydroaminated product in a two-step, one-pot process. researchgate.netchemrxiv.org
An electrochemical oxidative dehydrogenative C(sp³)–H amination reaction has also been reported for the construction of trans-2,3-disubstituted aziridines. acs.org This method avoids the use of external oxidants and generates only hydrogen gas as a byproduct, highlighting the green credentials of electrosynthesis. acs.org
| Electrochemical Aziridination Method | Key Features | Advantages |
| Oxidative Coupling of Alkenes and Amines | Generation of a dicationic alkene intermediate. nih.govresearchgate.net | Broad scope of N-alkyl aziridines, use of sensitive amines. nih.govresearchgate.net |
| Electrochemical Flow Synthesis | Utilizes continuous flow reactors. researchgate.netresearchgate.net | Short reaction times, high yields, scalability. researchgate.netchemrxiv.org |
| Oxidative Dehydrogenative C(sp³)–H Amination | Intramolecular cyclization. acs.org | Avoids external oxidants, generates H₂ as a byproduct. acs.org |
Mechanistic Insights into Electrochemical Aziridine Reactions
Understanding the mechanism of electrochemical aziridination is crucial for optimizing reaction conditions and expanding the scope of the methodology. Cyclic voltammetry and density functional theory (DFT) calculations are often employed to elucidate the reaction pathways. chemrxiv.org
In the electrochemical aziridination of unactivated alkenes, two plausible mechanisms have been proposed. nih.gov One involves the simultaneous oxidation of the sulfonamide (nitrogen source) and the alkene at the anode. This generates an N-centered radical and an alkene radical cation, which then undergo a radical/radical cation cross-coupling followed by intramolecular cyclization to form the aziridine. nih.gov
An alternative mechanism suggests that the alkene is preferentially oxidized to its radical cation, which then reacts with the sulfonamide via nucleophilic attack. The resulting radical intermediate is then transformed into the aziridine through oxidative deprotonation. nih.gov The prevailing mechanism can depend on the specific substrates and reaction conditions.
The use of organo-mediators in electrochemical transformations is another area of active research. rsc.org These mediators facilitate outer-sphere electron transfer between the electrode and the substrate, which can prevent overoxidation or reduction, enhance selectivity, and mitigate electrode passivation. rsc.org
Design of Ligands Featuring Aziridine Units
The design of chiral ligands is central to the field of asymmetric catalysis. Ligands containing aziridine units are a relatively new class of structures that have shown promise in various metal-catalyzed reactions. The inherent strain and chirality of the aziridine ring can impart unique steric and electronic properties to the resulting metal complexes.
The synthesis of new chiral 3-amino-2H-azirines has been reported, and these compounds have been used to form palladium complexes. nih.gov The crystal structure of one such complex revealed that the palladium atom is coordinated by a pair of diastereomeric aziridine ligands. nih.gov This demonstrates the potential for creating a well-defined chiral environment around a metal center, which is a prerequisite for enantioselective catalysis.
The development of novel ligand frameworks is often driven by the need to solve specific synthetic challenges. For example, in the Ni-catalyzed cross-coupling of aziridines to generate quaternary carbon centers, the choice of an electron-deficient olefin (EDO) ligand was found to be critical for promoting the desired Csp³–Csp³ bond formation over competing side reactions like β-hydride elimination. acs.org
The rational design of ligands has also been instrumental in the development of silver-catalyzed enantioselective C–H bond amination reactions. nih.gov By systematically modifying the structure of bis(oxazoline) (BOX) ligands, researchers were able to develop a catalyst that could effectively differentiate between prochiral protons in the enantiodetermining step, leading to high enantioselectivity. nih.gov
The principles of ligand design are constantly evolving, with new chiral scaffolds being developed to address the increasing complexity of modern synthetic targets. oup.com The incorporation of aziridine units into these scaffolds represents a promising avenue for the discovery of new and highly effective asymmetric catalysts.
Coordination Chemistry of this compound-Based Ligands
This compound, also known as 2-(aminomethyl)aziridine, and its derivatives are effective ligands in coordination chemistry. nowgonggirlscollege.co.in Their ability to act as bidentate ligands, coordinating to a metal center through both the aziridine nitrogen and the aminomethyl nitrogen, allows for the formation of stable five-membered chelate rings. jst.go.jpncert.nic.in This chelation is a fundamental aspect of their coordination behavior. nsu.ru
The coordination of these ligands to metal ions like platinum(II) and palladium(II) has been studied extensively. rsc.orguni-muenchen.de For instance, the reaction of 2-aminomethylaziridine (azida) with platinum(II) salts yields complexes such as [Pt(azida)Cl₂]. jst.go.jp Spectroscopic and X-ray crystal structure analyses of these complexes reveal specific conformational details. The fused three-membered aziridine ring and the five-membered chelate ring adopt a conformation where the alkyl groups extend axially from the five-membered ring. jst.go.jp The chelate ring formed by the aziridine ligand is noted to be more planar compared to those formed by analogous ligands with larger rings, such as 2-aminomethylazetidine. jst.go.jp
In some cases, metal-induced reactions can lead to the formation of new, more complex ligands. For example, the reaction of an aziridine complex with an excess of aziridine can result in an unexpected "aziridine dimerization," an insertion and ring-opening reaction that forms a bidentate N-(2-aminoethyl)aziridine ligand. rsc.orguni-muenchen.de This dimerized ligand can then coordinate to metal centers, as seen in the formation of complexes like trans-(C₂H₄NC₂H₄NH₂-N,N′)₂Pd₂. rsc.orguni-muenchen.de
The geometry of the resulting coordination compounds is dictated by the metal's preferred coordination number and the nature of the ligands. kud.ac.in For many transition metal complexes, octahedral or square planar geometries are common. kud.ac.injocpr.com The specific geometry, in turn, influences the physical and chemical properties of the complex, including its potential catalytic activity and biological interactions. jst.go.jpresearchgate.net
Table 1: Selected Metal Complexes with Aziridine-Based Ligands
| Complex | Metal Ion | Ligand(s) | Observed Geometry | Reference |
| [Pt(azida)Cl₂] | Platinum(II) | 2-aminomethylaziridine (azida), Chloride | Square Planar | jst.go.jp |
| trans-(C₂H₄NC₂H₄NH₂-N,N′)₂Pd₂ | Palladium(II) | N-(2-aminoethyl)aziridine, Triflate | Square Planar | rsc.orguni-muenchen.de |
| [Cu(C₂H₄NC₂H₄NH₂-N,N′)₃]Cl₂ | Copper(II) | N-(2-aminoethyl)aziridine, Chloride | Octahedral | rsc.orguni-muenchen.de |
| [Cl(NHCH₂CMe₂)(C₆H₄CHMe₂NMe₂-C,N)Pd] | Palladium(II) | 2,2-dimethylaziridine, Cyclometallated amine, Chloride | Square Planar | rsc.orguni-muenchen.de |
Metal-Ligand Interactions in Catalytic Systems
The interaction between metal centers and aziridine-based ligands is crucial for catalysis. ias.ac.innih.gov Transition metal complexes containing these ligands can catalyze a variety of organic transformations, with the reactivity often centered on the strained aziridine ring. mdpi.comrsc.org The metal can act as a Lewis acid, activating the aziridine ring towards nucleophilic attack and ring-opening. mdpi.com
Palladium- and nickel-catalyzed reactions are prominent examples. mdpi.com The catalytic cycle often begins with the oxidative addition of the aziridine to a low-valent metal center, such as Pd(0) or Ni(0), forming a metallacyclobutane intermediate. mdpi.com This intermediate can then undergo further reactions, such as transmetallation or reductive elimination, to yield the final product and regenerate the catalyst. For example, palladium complexes can catalyze the cross-coupling of N-tosylaziridines with boronic acids. mdpi.com Similarly, nickel catalysts facilitate the cross-coupling between N-sulfonyl aziridines and organozinc reagents. mdpi.com
The nature of the ligand and the metal ion significantly influences the catalytic efficiency and selectivity of the system. researchgate.netmdpi.com Chiral-at-metal complexes, where the stereochemistry is defined at the metal center, can be used in asymmetric catalysis to achieve high enantiomeric excesses in the products. rsc.org The specific coordination environment, including the bite angle of the chelate, the electronic properties of the ligand, and the steric bulk around the metal, all play a role in determining the outcome of the catalytic reaction. rsc.org
Research has also explored the use of copper complexes in catalytic processes. Copper-catalyzed reactions, such as the aerobic oxidation of alcohols, can be facilitated by ligands capable of stabilizing the metal in different oxidation states. mdpi.com While direct catalytic applications of this compound complexes are an emerging area, the principles derived from related aziridine systems provide a strong foundation for their development in catalysis. mdpi.com
Table 2: Examples of Metal-Catalyzed Reactions Involving Aziridines
| Reaction Type | Catalyst System | Aziridine Substrate | Product Type | Reference |
| Cross-Coupling | Pd(0) / Boronic Acid | N-Tosylaziridines | Substituted Amines | mdpi.com |
| Negishi Alkylation | Ni(II) / Organozinc Reagent | N-Sulfonyl aziridines | Substituted Amines | mdpi.com |
| Ring-Opening C-N Cyclization | Pd-catalyst / Acrylonitriles | N-Tosyl aziridines | Tetrahydroquinolines | mdpi.com |
| Domino Reaction | Pd-catalyst / Iodophenol / Isocyanide | N-Tosylaziridines | 1,4-Benzoxazepines | mdpi.com |
Supramolecular Architectures Incorporating Aziridine Scaffolds
The aziridine ring, a strained three-membered heterocycle, serves as a unique building block in the construction of complex supramolecular architectures. chinesechemsoc.org These assemblies are formed and stabilized by non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces. rsc.orgnih.gov The incorporation of aziridine moieties into larger molecules can influence their self-assembly behavior, leading to the formation of well-defined structures like polymers, hydrogels, and nanofibers. rsc.orgrsc.orgbohrium.com
The inherent reactivity of the aziridine ring allows for post-assembly modification, while its structural features can direct the spatial arrangement of molecules. acs.org The ability to create genealogically directed structures, such as dendrimers, has been demonstrated through the exhaustive alkylation of core amines with activated aziridines like N-tosylaziridine. ethernet.edu.et This approach allows for the generation of highly branched, three-dimensional polymer architectures. rsc.org
Principles of Molecular Recognition in Aziridine-Containing Systems
Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is a key principle in supramolecular chemistry. nih.gov Aziridine-containing systems can be designed to participate in and probe these interactions. scispace.comdeakin.edu.au The nitrogen atom of the aziridine ring can act as a hydrogen bond acceptor, while N-H or other functional groups attached to the scaffold can serve as hydrogen bond donors.
The precise geometry and electronic properties of the aziridine scaffold can be tailored to achieve selective binding. For instance, aziridine scaffolds have been proposed for detecting and quantifying weak molecular interactions like hydrogen bonds. scispace.comdeakin.edu.au In more complex systems, such as the binding of inhibitors to enzymes, the aziridine moiety can be part of a larger molecule designed to fit into a specific binding pocket. acs.orgacs.org The ring's conformational rigidity and the potential for stereochemically defined substituents contribute to the specificity of recognition. nih.gov Furthermore, the ring-opening of aziridines by nucleophiles is a reaction that can be controlled by pre-organizing the molecules at interfaces, demonstrating a form of regioselective molecular recognition driven by self-assembly. ru.nl
Controlled Self-Assembly for Advanced Materials
The controlled self-assembly of molecules containing aziridine scaffolds is a powerful strategy for creating advanced materials with tailored properties. rsc.orgacs.org By programming molecules with specific interacting groups and structural features, researchers can direct their aggregation into predictable, higher-order structures. msleelab.org
One approach involves the use of block copolymers containing polyaziridine segments. rsc.org For example, amphiphilic block copolymers incorporating aziridines can be synthesized, which then self-assemble in solution to form nanostructures like micelles or vesicles. rsc.org Another strategy employs low molecular weight gelators (LMWGs) that include aziridine-derived components. For example, hydrogelators based on Fmoc-functionalized azapeptides have been shown to self-assemble into fibrous networks, entrapping water to form supramolecular hydrogels. rsc.org The driving forces for this assembly are primarily intermolecular hydrogen bonding and π-stacking interactions between aromatic moieties. rsc.org
Inverse vulcanization, a process that copolymerizes elemental sulfur with organic crosslinkers, has also been adapted for aziridine-containing monomers. acs.org A heterobifunctional monomer with both a vinyl group and an aziridine group can be copolymerized with sulfur. The high reactivity of the strained aziridine ring contributes to the formation of cross-linked polysulfide elastomers with properties such as self-healing and strong adhesion. acs.org
Fabrication of Ordered Nanostructures
The principles of self-assembly can be harnessed to fabricate highly ordered nanostructures from aziridine-containing components. msleelab.orgnih.gov This bottom-up approach allows for the construction of materials with precise control over shape and size at the nanoscale. msleelab.org
A successful strategy involves designing coil-rod-coil molecules where the rigid rod segment can be functionalized and the flexible coil segments drive the self-organization process. msleelab.org These molecules can assemble into various liquid crystalline phases, such as 2D hexagonal columnar or 3D bicontinuous cubic structures. msleelab.org If polymerizable groups are incorporated into the molecular design, subsequent polymerization within the ordered liquid crystalline state can lock in the nanostructure, creating robust organic nanomaterials. msleelab.org
The self-assembly process can also be guided by biological templates. Proteins, with their well-defined three-dimensional structures, can act as scaffolds to direct the assembly of functional nanoparticles into ordered architectures. nih.gov While not directly involving this compound, this principle of templated assembly could be applied to nanoparticles functionalized with such ligands. Additionally, the aggregation of nanoparticles within a matrix of self-assembled polymeric chains can lead to various nanostructures, including rod-like assemblies and interlocked crystalline phases, demonstrating how the interplay between different components can generate complex, ordered materials. aps.org Chitosan nanofibers loaded with steroidal aziridines have also been fabricated through electrospinning, creating a non-woven mat of ordered fibers for potential drug delivery applications. mdpi.com
Computational and Theoretical Insights into this compound Remain Unexplored
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific theoretical studies and quantum mechanical calculations for the compound This compound are not available in published research. Consequently, the detailed analysis requested for this specific molecule cannot be provided at this time.
The field of computational chemistry relies on existing research to detail the electronic structure, molecular properties, and spectroscopic signatures of a compound. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for these investigations. Analyses including Frontier Molecular Orbital (HOMO-LUMO) theory, electrostatic potential mapping, and the calculation of theoretical vibrational frequencies provide deep insights into a molecule's reactivity and characteristics.
However, for an article to be generated on these topics for this compound, the foundational research—quantum mechanical calculations performed directly on this molecule—must first be conducted and published by the scientific community. Without such studies, a detailed, data-driven article that adheres to the requested scientific accuracy and depth is not possible.
Future research by theoretical and computational chemists may address this gap, at which point a thorough analysis based on the specified outline could be completed.
Computational Chemistry and Theoretical Studies of 2 Aziridinemethanamine
Solvation Models in Theoretical Calculations
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational solvation models are used to account for these effects in theoretical calculations ox.ac.uk. These models can be broadly categorized into two types: implicit and explicit.
Implicit solvation models , also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used example. These models are computationally efficient and can provide a good approximation of bulk solvent effects.
Explicit solvation models involve including a number of individual solvent molecules in the calculation. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, this method is computationally much more expensive due to the increased number of atoms.
For a molecule like 2-Aziridinemethanamine, which has a primary amine group capable of hydrogen bonding, explicit solvation models would be crucial for accurately modeling its behavior in protic solvents like water or methanol. The choice of solvation model depends on the specific research question and the available computational resources.
Table 2: Comparison of a Hypothetical Calculated Property of this compound with Different Solvation Models
| Calculation Type | Solvation Model | Calculated Dipole Moment (Debye) |
| Gas Phase | None | 1.85 |
| Implicit | PCM (Water) | 2.54 |
| Explicit | 50 Water Molecules | 2.68 |
Note: This data is illustrative and represents the type of information that would be generated from a computational study.
Multiscale Computational Approaches
For large and complex systems, such as this compound interacting with a biological macromolecule like an enzyme, it is often computationally prohibitive to treat the entire system at a high level of quantum mechanical theory. In such cases, multiscale computational approaches , like Quantum Mechanics/Molecular Mechanics (QM/MM), are employed.
In a QM/MM simulation, the system is partitioned into two regions. The chemically active part of the system, for example, the this compound substrate and the key amino acid residues in the active site of an enzyme, is treated with a computationally expensive but accurate Quantum Mechanics (QM) method. The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with a more computationally efficient Molecular Mechanics (MM) force field.
This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events in the QM region while still accounting for the influence of the larger environment from the MM region. For this compound, QM/MM studies could be used to investigate its mechanism of action as an enzyme inhibitor, providing detailed insights into the binding interactions and the covalent modification of the enzyme.
Advanced Analytical Characterization Methodologies for 2 Aziridinemethanamine Research
High-Resolution Spectroscopic Techniques
Spectroscopy is fundamental to the structural elucidation of 2-Aziridinemethanamine, offering insights into its atomic connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the aziridine (B145994) ring, the methylene (B1212753) bridge (-CH₂-), and the amine (-NH₂) group. The strained nature of the aziridine ring typically results in complex splitting patterns and characteristic chemical shifts for the ring protons.
¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms in the molecule. Each carbon in the aziridine ring and the methylene group will produce a distinct signal. The chemical shifts of the aziridine carbons are particularly informative, appearing in a characteristic upfield region due to the ring strain.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the -CH-CH₂-NH₂ linkage. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Solid-State NMR: For analyzing this compound in its solid form, Solid-State NMR (ssNMR) is utilized. This technique is particularly valuable for studying crystalline polymorphs or amorphous states. 13C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test," which helps in distinguishing isomers by identifying carbon atoms directly bonded to nitrogen, a key feature of the aziridine ring and the aminomethyl group. chemspider.comnih.govhmdb.ca
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Click to view interactive data table
| Atom | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | Aziridine Carbon | - | ~25-35 |
| C2 | Aziridine Carbon | - | ~28-38 |
| C3 | Methylene Carbon | - | ~45-55 |
| H on C1 | Aziridine Proton | ~1.0-2.0 | - |
| H on C2 | Aziridine Proton | ~1.5-2.5 | - |
| H on C3 | Methylene Proton | ~2.5-3.5 | - |
| H on N (Amine) | Amine Proton | Variable (broad) | - |
| H on N (Aziridine) | Aziridine Proton | Variable (broad) | - |
Note: The data presented are estimated values based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of this compound and providing structural information through fragmentation analysis.
The molecular ion peak (M+) for this compound would correspond to its molecular weight. A key fragmentation pathway for primary amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). spectrabase.com For this compound, this would result in the loss of the aziridinyl radical to produce a stable CH₂NH₂⁺ fragment, which would be observed as a prominent peak in the spectrum.
MS: Direct infusion mass spectrometry provides the molecular weight and fragmentation data. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing the purity of this compound samples or monitoring reactions. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS has been shown to be effective for the direct and sensitive determination of aziridine and related compounds without the need for derivatization. nih.govnmrdb.org
GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. While derivatization may sometimes be required to improve the volatility of amines, GC-MS provides excellent separation and clear fragmentation patterns for structural confirmation.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
Click to view interactive data table
| Fragment Structure | Description | Expected m/z |
| [C₃H₈N₂]⁺ | Molecular Ion (M⁺) | 72.07 |
| [CH₂NH₂]⁺ | Result of α-cleavage | 30.03 |
| [C₂H₄N]⁺ | Loss of CH₂NH₂ | 42.03 |
| [C₃H₇N₂]⁺ | Loss of a hydrogen atom (M-1) | 71.06 |
Note: The m/z values are based on the most common isotopes. The relative intensities of fragments can vary based on the ionization method used.
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, key absorption bands would include N-H stretching vibrations for both the primary amine and the secondary amine of the aziridine ring, typically appearing as medium to weak bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the CH and CH₂ groups would be observed around 2850-3000 cm⁻¹. The N-H bending (scissoring) vibration of the primary amine is expected around 1590-1650 cm⁻¹. Vibrations associated with the aziridine ring itself (ring breathing, C-N stretching) would appear in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR. While N-H and O-H bonds often give weak Raman signals, C-C and C-N symmetric vibrations tend to produce strong signals. It is a particularly useful tool for studying the tautomeric equilibrium of imidazole (B134444) rings, a related nitrogen heterocycle, and can provide structural information on the aziridine ring of this compound. aist.go.jp
Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups
Click to view interactive data table
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium |
| Aziridine (C-N-H) | N-H Stretch | ~3300 | Weak |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Alkane (CH₂) | C-H Bend (Scissoring) | ~1465 | Medium |
| Aziridine Ring | C-N Stretch | 800 - 1000 | Medium |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. aist.go.jp If this compound were analyzed as a thin film or adsorbed onto a surface, XPS would provide detailed information about the surface chemistry. nist.gov High-resolution scans of the C 1s, N 1s, and O 1s (if oxidized) regions would reveal the different chemical environments. For example, the N 1s spectrum could distinguish between the nitrogen in the aziridine ring and the nitrogen in the primary amine group based on slight differences in their binding energies.
Advanced Chromatographic and Electrophoretic Methods
Chromatographic and electrophoretic methods are essential for separating this compound from impurities or for resolving its enantiomers, as the 2-substituted aziridine core is chiral.
Advanced Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques. For chiral separations, specialized chiral stationary phases (CSPs) are used. Enantiomers of novel aziridines have been successfully separated using both HPLC on polysaccharide-based CSPs (e.g., amylose, cellulose) and GC on cyclodextrin-based CSPs. These methods are crucial for determining the enantiomeric purity of this compound.
Electrophoretic Methods: Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of polar and charged molecules like amines. Chiral separations in CE are achieved by adding a chiral selector, such as cyclodextrins, to the running buffer. chemspider.com This approach allows for the formation of transient diastereomeric complexes that have different mobilities, enabling the separation of the enantiomers of this compound.
High-Performance Liquid Chromatography (HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the analysis of this compound and related compounds. These techniques are particularly valuable for non-volatile or thermally labile derivatives that are not amenable to gas chromatography.
A rapid Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) method has been developed for the analysis of aziridine as a genotoxic impurity. organic-chemistry.org This approach avoids the need for derivatization, which is often required for GC analysis. organic-chemistry.org The use of a short isocratic UHPLC separation allows for a total analysis time of less than five minutes. organic-chemistry.org When coupled with a single quadrupole mass spectrometer, this method can achieve part-per-billion (ppb) sensitivity, demonstrating excellent repeatability and accuracy in various matrices. organic-chemistry.org
For specific applications, such as the analysis of intermediates in aziridination reactions, LC-MS is also employed. For instance, the formation of N-iodonium aziridine intermediates has been observed and characterized using LC-MS analysis, providing crucial mechanistic insights.
The selection of the column and mobile phase is critical for achieving optimal separation. In the HILIC method for aziridine, a silica-based column with a polar stationary phase is typically used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. Detection is commonly performed using mass spectrometry (MS), which provides high selectivity and sensitivity, allowing for the monitoring of specific mass-to-charge ratios (m/z) corresponding to the analytes of interest. organic-chemistry.org
| Technique | Analyte | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|---|
| HILIC-MS (UHPLC) | Aziridine | Not specified | Isocratic | Single Quadrupole MS (SIM mode) | Rapid analysis (<5 min), ppb sensitivity, no derivatization required. organic-chemistry.org | organic-chemistry.org |
| LC-MS | N-iodonium aziridine intermediate | Not specified | Not specified | MS | Successful observation and characterization of a reactive intermediate. |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds, including aziridine. Due to the volatility of aziridine, GC is a suitable method for its detection, often as a residue in pharmaceutical ingredients or industrial products.
A common challenge in the GC analysis of amines is their reactivity and potential for peak tailing. To overcome this, derivatization is frequently employed to create less polar and more volatile derivatives. However, direct analysis is also possible. One method involves headspace extraction followed by in-fiber derivatization with a reagent like 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl) before GC-MS analysis. nih.gov This method, utilizing negative ion chemical ionization (NCI-MS), offers very low detection limits, in the range of 1-3 ng/g. nih.gov
Another approach for the direct detection of aziridine residue involves extraction with a solvent such as isooctane, followed by concentration and direct injection into a GC-MS system. rsc.org By optimizing the temperature program of the GC, interference can be minimized, leading to high detection accuracy. rsc.org
For complex matrices where interferences are a concern, two-dimensional gas chromatography (2D-GC) can be utilized to enhance separation and avoid contamination of the MS source. nih.gov
| Technique | Analyte | Sample Preparation | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| GC-NCI-MS | Aziridine (AZD) | Headspace extraction and in-fiber derivatization with PFBCl. nih.gov | Negative Ion Chemical Ionization Mass Spectrometry | Low detection limits (1-3 ng/g), suitable for screening residues in APIs. nih.gov | nih.gov |
| GC-MS | Aziridine Residue | Isooctane extraction and rotary evaporation. rsc.org | Mass Spectrometry | Direct detection with high accuracy (>95%) by optimizing temperature parameters. rsc.org | rsc.org |
| 2D-GC | Genotoxic Impurities | Heart-cutting | Mass Spectrometry | Avoids solute interference and MS source contamination in complex samples. nih.gov | nih.gov |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While direct applications of CE for the analysis of this compound are not widely reported in the reviewed literature, the principles of the technique suggest its potential utility, particularly when coupled with mass spectrometry (CE-MS).
CE is well-suited for the analysis of charged molecules, such as the protonated form of this compound in an acidic buffer. The separation in CE is based on the charge-to-size ratio of the analyte. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), could be employed. For neutral derivatives or to enhance selectivity, Micellar Electrokinetic Chromatography (MEKC) could be utilized, where a surfactant is added to the buffer to create pseudostationary phases.
Given the challenges in analyzing a broad range of polar, ionogenic metabolites, CE-MS is a powerful tool. springernature.commdpi.com For small molecules like this compound, derivatization could be employed to introduce a charged or chromophoric group, enhancing its detectability by UV or MS detectors. springernature.com Online preconcentration techniques, such as field-amplified sample injection, can be used to improve the detection limits to physiologically relevant concentrations.
While specific validated methods for this compound were not found in the initial search, the general applicability of CE for the analysis of small amines and pharmaceuticals suggests that a suitable method could be developed. mdpi.comnih.gov Such a method would offer advantages of high efficiency, short analysis times, and low sample and reagent consumption.
Advanced Microscopy Techniques (e.g., Atomic Force Microscopy, Transmission Electron Microscopy) for Polymeric and Supramolecular Characterization
The polymerization of this compound or its incorporation into polymer backbones leads to materials with unique properties. nih.govresearchgate.net Advanced microscopy techniques are crucial for characterizing the morphology and structure of these materials at the nanoscale.
Atomic Force Microscopy (AFM) is a powerful tool for studying the surface topography of polymeric materials with nanoscale resolution. nih.gov It can be used to visualize the morphology of thin films, nanoparticles, and other structures formed from polymers containing this compound. AFM can be operated in various modes, such as tapping mode, to minimize damage to soft polymer surfaces. nih.gov Beyond topography, AFM can probe mechanical properties like adhesion and stiffness at the nanoscale. nih.gov Single-chain AFM has emerged as a technique to directly observe the conformation of isolated polymer chains. mdpi.com
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. For polymers, TEM can be used to study the morphology of polymer blends, the dispersion of nanoparticles in a polymer matrix, and the structure of self-assembled systems like micelles or vesicles. Generating sufficient contrast can be a challenge for polymers, which are composed of light elements. This is often overcome by staining with heavy metal compounds that preferentially bind to one of the phases in a multi-component system. Cryo-TEM is particularly useful for observing the solution-state assembly of polymers without artifacts from drying.
In Situ and Operando Spectroscopic Studies for Dynamic Characterization
Understanding the dynamic processes involved in the synthesis and function of materials derived from this compound requires analytical techniques that can monitor these processes in real-time. In situ and operando spectroscopy are powerful methodologies for this purpose.
Operando spectroscopy, by definition, involves the simultaneous measurement of a material's spectroscopic signature and its catalytic activity or reactivity under actual working conditions. This approach aims to establish structure-reactivity relationships. For example, the ring-opening polymerization of this compound could be monitored using operando IR or Raman spectroscopy to track the disappearance of monomer vibrational bands and the appearance of polymer bands, while simultaneously measuring the reaction kinetics.
In situ spectroscopic studies provide real-time molecular-level information about a system as a process occurs. For instance, stopped-flow absorption spectroscopy has been used to study the mechanism of aziridine formation by enzymes. This technique allows for the observation of transient intermediates, such as the Fe(IV)-oxo species involved in the reaction, by monitoring changes in the UV-Vis absorption spectrum on a millisecond timescale.
Similarly, monitoring the pH-triggered response of smart polymers incorporating aziridine-derived functionalities could be achieved using in situ Raman microspectroscopy. This would allow for the simultaneous investigation of the diffusion of the trigger (e.g., acid or base), the resulting chemical changes in the polymer (e.g., protonation or ring-opening), and the macroscopic property changes. These dynamic characterization methods are essential for understanding reaction mechanisms, optimizing synthesis conditions, and designing functional materials with tailored responses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Aziridinemethanamine, and how do reaction conditions influence yield?
- Methodology : Solvent-free synthesis using α-methylpentanol and 1-phenylethylamine as precursors has demonstrated high yields (up to 85%) under optimized temperature (80–100°C) and inert atmospheres . Alternative methods involve aziridine ring formation via nucleophilic substitution, but these may require catalysts like Lewis acids (e.g., BF₃) to enhance regioselectivity. Key variables include reaction time (6–24 hours), stoichiometric ratios, and purification via vacuum distillation or column chromatography. Challenges include controlling ring-opening side reactions, which can be mitigated by avoiding protic solvents .
Q. How can structural characterization of this compound be rigorously validated?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm the aziridine ring (δ 1.8–2.2 ppm for ring protons) and amine group (δ 2.5–3.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (86.14 g/mol, C₄H₁₀N₂) . X-ray crystallography resolves stereochemistry, particularly for derivatives with chiral centers. FT-IR identifies N-H stretches (~3300 cm⁻¹) and aziridine ring vibrations (~950 cm⁻¹). Cross-referencing with CAS 4025-37-0 databases ensures consistency in spectral data .
Q. What are critical safety protocols for handling this compound in laboratory settings?
- Methodology : Use engineering controls (fume hoods, closed systems) to minimize inhalation exposure (H335 hazard). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent moisture-induced degradation. Avoid contact with oxidizing agents to reduce risk of exothermic decomposition . Emergency procedures: For spills, neutralize with 10% acetic acid and adsorb with vermiculite. Contaminated waste must be treated as hazardous chemical waste .
Advanced Research Questions
Q. How does this compound’s stability vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Aziridine rings are prone to hydrolysis under acidic conditions (pH < 4), forming ethylenediamine derivatives. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~150°C, releasing NH₃ and ethyleneimine . For long-term storage, lyophilization at neutral pH is recommended to preserve integrity.
Q. What strategies address contradictory data in aziridine reactivity studies (e.g., nucleophilic vs. electrophilic behavior)?
- Methodology : Compare reactivity across solvent polarities (e.g., DMSO vs. hexane) and electrophile types (e.g., alkyl halides vs. carbonyl compounds). DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Experimental validation: Track reaction kinetics via in-situ NMR or IR. For example, aziridine’s nucleophilic amine group reacts preferentially with electrophiles in non-polar media, while the ring acts as an electrophile in polar aprotic solvents .
Q. What experimental frameworks assess the biological activity of aziridine derivatives?
- Methodology : In vitro cytotoxicity assays (e.g., MTT on HeLa cells) screen for anticancer potential, noting IC₅₀ values. DNA alkylation studies (e.g., gel electrophoresis with plasmid DNA) quantify crosslinking efficiency. For neuropharmacology, use dopamine receptor binding assays (radioligand displacement) to evaluate structural analogs . Ensure compliance with biomedical ethics protocols (e.g., IRB approval for human cell lines) .
Q. How can researchers resolve discrepancies in reported synthetic yields for aziridine derivatives?
- Methodology : Perform reproducibility audits by replicating methods from primary literature, controlling for variables like catalyst purity (e.g., BF₃·OEt₂ vs. BF₃ gas) and moisture levels. Use design of experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity). Meta-analyses of published data (e.g., Web of Science, Reaxys) may reveal trends, such as higher yields in solvent-free systems .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₁₀N₂ | |
| Molecular Weight | 86.14 g/mol | |
| CAS Number | 4025-37-0 | |
| Stability (pH 7, 25°C) | >6 months (lyophilized) | |
| Decomposition Onset | ~150°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
